5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2320195-68-2
VCID: VC7549884
InChI: InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13)
SMILES: C1COCCC1NC2=NC=NC=C2F
Molecular Formula: C9H12FN3O
Molecular Weight: 197.213

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine

CAS No.: 2320195-68-2

Cat. No.: VC7549884

Molecular Formula: C9H12FN3O

Molecular Weight: 197.213

* For research use only. Not for human or veterinary use.

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine - 2320195-68-2

Specification

CAS No. 2320195-68-2
Molecular Formula C9H12FN3O
Molecular Weight 197.213
IUPAC Name 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13)
Standard InChI Key XKCOQJIJMZGHOG-UHFFFAOYSA-N
SMILES C1COCCC1NC2=NC=NC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine is C₉H₁₂FN₃O, with a molecular weight of 197.21 g/mol. Its IUPAC name reflects the substitution pattern: 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine. The structure consists of a pyrimidine ring with:

  • A fluorine atom at position 5.

  • An amino group at position 4, bonded to an oxan-4-yl moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₂FN₃O
Molecular Weight197.21 g/mol
IUPAC Name5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
SMILESC1C(OCC1)NC2=C(N=CN=C2)F
InChIInChI=1S/C9H12FN3O/c10-8-5-13-6-12-7(8)11-9-3-1-14-2-4-9/h5-6,9H,1-4H2,(H,11,12,13)

The oxan-4-yl group introduces stereoelectronic effects that influence the compound’s solubility and reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Step 1: Formation of the Pyrimidine Core
4-Aminopyrimidine derivatives are synthesized via cyclocondensation reactions. For example, reacting ethyl fluoroacetate with guanidine carbonate under basic conditions yields 5-fluoropyrimidin-4-amine.

Reaction StepReagents/ConditionsYield (%)
Pyrimidine formationEthyl fluoroacetate, guanidine, NaOH, ethanol, reflux65–70
Oxan-4-yl substitutionOxan-4-yl bromide, K₂CO₃, DMF, 80°C50–55

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Catalytic Enhancements: Palladium catalysts for C–N coupling .

  • Solvent Systems: Polar aprotic solvents like DMF or acetonitrile.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Physical Properties

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Estimated 148–152°C (extrapolated from analogues).

  • Solubility:

    • Water: Slightly soluble (0.5–1.2 mg/mL).

    • Organic Solvents: Highly soluble in DMF, DMSO, and dichloromethane.

Chemical Stability

  • pH Stability: Stable at pH 4–9; degrades under strongly acidic or basic conditions.

  • Thermal Stability: Decomposes above 250°C.

Chemical Reactivity and Derivatives

Key Reactions

  • Nitration: Introduces nitro groups at position 6 using HNO₃/H₂SO₄ .

  • Alkylation: Reacts with alkyl halides to form N-alkyl derivatives.

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

Table 3: Reaction Products and Conditions

Reaction TypeReagentsMajor Product
NitrationHNO₃, H₂SO₄, 0°C6-Nitro-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine

Scientific Research Applications

Medicinal Chemistry

  • Kinase Inhibition: Analogous pyrimidine derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) .

  • Antimicrobial Activity: Fluorine-substituted pyrimidines show efficacy against Gram-positive bacteria.

Materials Science

  • Coordination Polymers: The oxan-4-yl group facilitates metal-ligand bonding, enabling use in porous materials.

Mechanism of Action

In biological systems, the compound likely interacts with ATP-binding pockets of kinases, as seen in structurally related quinazoline derivatives . The fluorine atom enhances binding affinity through electronegative effects, while the oxan-4-yl group modulates solubility and bioavailability.

Comparative Analysis with Analogues

vs. 5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine

  • Structural Difference: Methyl vs. fluorine substitution alters electronic properties.

  • Bioactivity: Fluorine enhances metabolic stability and target binding.

vs. N-(4-Chlorophenyl) Derivatives

  • Solubility: The absence of a chlorophenyl group improves aqueous solubility.

Future Directions

Drug Discovery

  • Optimization: Structure-activity relationship (SAR) studies to enhance kinase selectivity.

  • Pro-drug Development: Ester derivatives for improved pharmacokinetics.

Advanced Materials

  • Metal-Organic Frameworks (MOFs): Leverage nitrogen sites for gas storage applications.

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